molecular formula C10H8N2O2 B1267120 2-Aminoquinoline-3-carboxylic acid CAS No. 31407-29-1

2-Aminoquinoline-3-carboxylic acid

Cat. No. B1267120
CAS RN: 31407-29-1
M. Wt: 188.18 g/mol
InChI Key: PUBYDOJONNWFJJ-UHFFFAOYSA-N
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Description

Quinoline derivatives are a significant class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. Among these, aminoquinolines, specifically 2-aminoquinoline-3-carboxylic acid, have garnered interest due to their unique properties and potential applications.

Synthesis Analysis

The synthesis of aminoquinoline derivatives often involves strategies such as the Fischer indole synthesis, modified Skraup synthesis, and other contemporary methods tailored for introducing specific substituents like carboxylic acid groups at desired positions on the quinoline ring. The synthesis of α-amino acids, including those with trifluoromethyl groups, provides insights into the asymmetric synthesis techniques that can be adapted for aminoquinoline derivatives (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of 2-aminoquinoline-3-carboxylic acid, like its counterparts, is characterized by the presence of nitrogen in the heterocyclic quinoline ring, which significantly affects its electronic and spatial configuration. This aspect influences its reactivity and the types of chemical reactions it can undergo. Studies on related compounds emphasize the importance of substituent effects on the electronic properties of the quinoline nucleus.

Chemical Reactions and Properties

Aminoquinolines participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions, due to the presence of reactive amino and carboxylic acid groups. The reactivity can be further influenced by the presence of substituents, as discussed in literature reviews focusing on the chemistry of related compounds (Gouda et al., 2010).

Scientific Research Applications

1. Medicinal Chemistry

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

2. Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives

A short and facile synthesis of a series of 2-aminoquinoline-3-carboxylic acid derivatives was accomplished in good yields via the intramolecular reductive cyclization of nitrocyano olefins promoted by TiCl4/Zn .

3. Antileishmanial Activity

Series of triazolyl esters of 2-methyl-4-phenylquinoline-3-carboxylic acid have been evaluated in vitro against L. donovani . Most of the derivatives exhibited significant antileishmanial activity against promastigotes and intracellular amastigotes, with less cytotoxicity in comparison to the sodium stibo-gluconate .

4. Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents

Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic agents . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

5. Organic Synthesis

Carboxylic acids, including 2-Aminoquinoline-3-carboxylic acid, have wide applications in organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

6. Synthesis of Substituted 2-Aminoquinoline-3-carboxylic Acid Amides

Substituted 3- (2-nitrophenyl)-2-cyanoacrylic acid amides were synthesized by the Knoevenagel reaction and were then reduced with iron in acetic acid to the corresponding 2-aminoquinoline-3-carboxylic acid amides .

7. Biofilm Eradication

Derivatives of quinoline have shown potential in eradicating biofilms, which are structured communities of bacteria that can cause infections . These derivatives have demonstrated potent biofilm eradication activities against various types of bacteria .

8. Drug Development

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry and is used as a scaffold for drug development . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .

9. Synthesis of Bioactive Chalcone Derivatives

Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives . These compounds have shown pharmacological activities and are being researched for potential drug development .

Safety And Hazards

The safety data sheet for 2-Aminoquinoline-3-carboxylic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline and its derivatives, including 2-Aminoquinoline-3-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that there is substantial potential for future drug development using these compounds .

properties

IUPAC Name

2-aminoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBYDOJONNWFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300676
Record name 2-aminoquinoline-3-carboxylic acid
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinoline-3-carboxylic acid

CAS RN

31407-29-1
Record name 2-Amino-3-quinolinecarboxylic acid
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Record name NSC 138302
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Record name 31407-29-1
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Record name 2-aminoquinoline-3-carboxylic acid
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Record name 2-aminoquinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
K Wang, E Herdtweck, A Dömling - ACS combinatorial science, 2012 - ACS Publications
… -3-cyanoquinoline (6), not the desired 2-aminoquinoline-3-carboxylic acid ester (7). As a useful … , Zn/NH 4 Cl, etc., to generate 2-aminoquinoline-3-carboxylic acid ester (7) (Scheme 1). …
Number of citations: 42 pubs.acs.org
GS Mhaske - NeuroQuantology, 2022 - researchgate.net
… 2H2O to obtain 2-chloroquinoline-3-carboxylic acid (4) [12], which was converted to 2-aminoquinoline-3carboxylic acid (5) when heated at 150◦C in 26% aqueous NH3. Compound 5 …
Number of citations: 0 www.researchgate.net
L Zhou, S Tu, D Shi, G Dai - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
… Facile and Efficient Synthesis of 2-Aminoquinoline3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium6 … A …
Number of citations: 11 pubs.rsc.org
SV Ukhov, ME Konshin - Chemistry of Heterocyclic Compounds, 1988 - Springer
… Substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides were synthesized by the Knoevenagel reaction and were then reduced with iron in acetic acid to the co~responding 2-aminoquinoline-3-carboxylic …
Number of citations: 3 link.springer.com
AR Syniugin, OV Ostrynska, MO Chekanov… - Journal of Enzyme …, 2016 - Taylor & Francis
… among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. … Structure of 2-chloro- and 2-aminoquinoline-3-carboxylic acid derivatives and the data …
Number of citations: 30 www.tandfonline.com
LY Ukhin, EG Belov - Russian Chemical Bulletin, 2008 - Springer
… Two routes to 2 aminoquinoline 3 carboxylic acid have been proposed. According to both, the synthesis is carried out in a closed steel bomb at 180 C by hydrolysis of 2 aminoquinoline 3 …
Number of citations: 5 link.springer.com
EC Taylor, NW Kalenda - Journal of Organic Chemistry, 1953 - ACS Publications
… with acetic acid and zinc dust at 25, is 2-aminoquinoline-3-carboxylic acid-1-oxide (VIB). … dihydroindole have been shown instead to be derivatives of 2-aminoquinoline-3carboxylic acid. …
Number of citations: 23 pubs.acs.org
KS Yang - Proceedings of the Oklahoma Academy of Science, 1966 - ojs.library.okstate.edu
… Spilth and Koller (1923) synthesized ricinine by the oxidation of 4-chloroquinoline via the intermediates 4-chloro-2-aminoquinoline-3-carboxylic acid and 2, 4-dichlorontcoUnonitrile. …
Number of citations: 3 ojs.library.okstate.edu
NM Kahar, PP Jadhav, SG Dawande - Organic & Biomolecular …, 2023 - pubs.rsc.org
Herein, we disclose a rhodium(II) catalyzed efficient and convenient method for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. The …
Number of citations: 3 pubs.rsc.org
GS Mhaske, A Sen, A Shah, D Sen, GR Phadtare…
Number of citations: 0

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